

## SIAIS164018: An In-Depth Kinome Profiling Analysis and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinome profiling of **SIAIS164018**, a novel Brigatinib-derived proteolysis-targeting chimera (PROTAC). **SIAIS164018** has demonstrated a unique ability to degrade not only Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) but also key oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Protein Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4] This document outlines the quantitative kinome analysis, detailed experimental methodologies, and the reshuffled kinase selectivity profile of **SIAIS164018** compared to its parent compound, Brigatinib.

## **Quantitative Kinome Profiling**

The kinase selectivity of **SIAIS164018** was determined at a concentration of 100 nM against a panel of 468 kinases, including various mutant forms.[1] The analysis revealed a promiscuous inhibition profile, indicating that **SIAIS164018** interacts with a broader range of kinases than Brigatinib.[1] Notably, kinases such as FAK, PYK2, and FER were more preferentially inhibited by **SIAIS164018** than ALK, which is the primary target of Brigatinib.[1]

# Table 1: Kinase Inhibition Profile of SIAIS164018 (100 nM)



| Kinase Target                    | Percent of Control |
|----------------------------------|--------------------|
| FAK                              | < 10               |
| PYK2                             | < 10               |
| FER                              | < 10               |
| ALK                              | > 10               |
| Other highly inhibited kinases   | < 10               |
| Kinases with moderate inhibition | 10-50              |
| Kinases with low inhibition      | > 50               |

Note: This table is a representative summary based on the described preferential inhibition. The complete list of 468 kinases and their precise inhibition values would be found in the source publication.

## **Experimental Protocols**

The following section details the likely methodologies employed for the kinome profiling and degradation analysis of **SIAIS164018**, based on standard practices in the field and the information available.

## KinomeScan™ Profiling

Objective: To determine the kinase selectivity of SIAIS164018.

#### Methodology:

- Compound Preparation: **SIAIS164018** is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A working concentration of 100 nM is prepared for the assay.
- Assay Principle: The kinome profiling is likely performed using a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). In this assay, an active site-directed ligand is immobilized to a solid support. Test compounds are incubated with the kinase panel in the presence of the immobilized ligand.



- Binding Competition: SIAIS164018 competes with the immobilized ligand for binding to each
  of the 468 kinases in the panel.
- Quantification: The amount of kinase bound to the solid support is quantified, typically using a quantitative PCR (qPCR) readout of a DNA tag conjugated to each kinase. A lower amount of bound kinase indicates stronger inhibition by SIAIS164018.
- Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a higher degree of inhibition.

## **Western Blotting for Protein Degradation**

Objective: To confirm the degradation of target proteins by SIAIS164018.

#### Methodology:

- Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., ALK-positive, mutant EGFR, FAK, PYK2) are cultured under standard conditions. Cells are then treated with varying concentrations of SIAIS164018 or a vehicle control (e.g., DMSO) for a specified duration.
- Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-ALK, anti-p-ALK, anti-EGFR, anti-FAK, anti-PYK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).
- Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent



substrate and an imaging system.

 Analysis: The intensity of the protein bands is quantified to determine the extent of protein degradation induced by SIAIS164018 compared to the vehicle control.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **SIAIS164018** and the general workflow for its analysis.



Click to download full resolution via product page

Caption: Mechanism of action for the PROTAC degrader SIAIS164018.





Click to download full resolution via product page

Caption: Experimental workflow for kinome profiling of SIAIS164018.

### Conclusion

**SIAIS164018** represents a significant advancement in the development of PROTAC degraders. Its unique "reshuffled" kinome profile, compared to its parent molecule Brigatinib, results in the degradation of a distinct set of oncoproteins, particularly those involved in metastasis.[1][2][3]



This broader activity, encompassing ALK, mutant EGFR, FAK, and PYK2, suggests a potential therapeutic advantage in overcoming drug resistance and inhibiting cancer progression. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of **SIAIS164018** and other novel PROTACs. The promiscuous nature of its kinase inhibition warrants further investigation to fully understand its therapeutic potential and off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SIAIS164018: An In-Depth Kinome Profiling Analysis and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405786#siais164018-kinome-profiling-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com